molecular formula C14H16N2O5S B2769455 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 173336-67-9

2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2769455
CAS No.: 173336-67-9
M. Wt: 324.35
InChI Key: IVEIQOGSYKUHEE-UHFFFAOYSA-N
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Description

2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a morpholine sulfonyl group, which is a common motif in pharmaceuticals due to its stability and ability to enhance the solubility of drugs.

Mechanism of Action

Target of Action

It’s known that isoindoline derivatives, which this compound is a part of, have been found to interact with various receptors and have shown diverse biological activities .

Mode of Action

Isoindoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes in cellular processes that result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with isoindoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Given the diverse biological activities associated with isoindoline derivatives , it can be inferred that the compound likely induces a range of molecular and cellular changes contributing to these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the reaction of phthalic anhydride with an amine to form the isoindole structure. The morpholine sulfonyl group is then introduced through a sulfonylation reaction, where morpholine is reacted with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like morpholine-4-sulfonamide share structural similarities and exhibit comparable biological activities.

    Isoindole derivatives: Other isoindole derivatives, such as phthalimide, also have diverse applications in medicinal chemistry.

Uniqueness

2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the isoindole core and the morpholine sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-morpholin-4-ylsulfonylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13-11-3-1-2-4-12(11)14(18)16(13)7-10-22(19,20)15-5-8-21-9-6-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEIQOGSYKUHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared according to general method A from 2-phthalimidoethanesulfonyl chloride (2.0 g) and morpholine (2.14 ml). Yield: 1.28 g (48%). 1H-NMR (CDCl3) δ (ppm) 7.94-7.84 (m, 4H), 3.99 (t, J=6.8 Hz, 2H), 3.62 (t, J=4.7 Hz, 4H), 3.45 (t, J=6.8 Hz, 4H), 3.15 (t, J=4.6 Hz, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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